molecular formula C19H19FN2O5S2 B2656712 N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide CAS No. 941987-77-5

N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide

Cat. No.: B2656712
CAS No.: 941987-77-5
M. Wt: 438.49
InChI Key: DOKFNBPRUTWXBS-UHFFFAOYSA-N
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Description

N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide (CAS 941987-77-5) is a synthetic small molecule with a molecular formula of C19H19FN2O5S2 and a molecular weight of 438.49 g/mol . This compound features a benzothiazole core, a privileged scaffold in medicinal chemistry known for its diverse biological activities. The structure integrates a 5,6-dimethoxybenzothiazole unit linked via an amide bond to a 4-((4-fluorophenyl)sulfonyl)butanamide chain. Benzothiazole derivatives are extensively researched and have demonstrated a wide range of pharmacological properties, including applications in cancer treatment, as antimicrobials, and as neuroprotective agents . For instance, riluzole, a benzothiazole, is used to treat amyotrophic lateral sclerosis, while frentizole exhibits antiviral and immunosuppressant properties . The specific substitution pattern on this compound suggests potential for significant bioactivity. The integration of the sulfonamide group is a common feature in compounds designed as enzyme inhibitors, targeting a variety of biological pathways . Computational docking studies on closely related structural analogues, specifically benzothiazole-containing butanamide compounds, have indicated promising binding affinities for enzymes like alpha-glucosidase, hinting at potential applications in diabetes research . This makes it a valuable chemical tool for probing enzyme functions and for hit-to-lead optimization in drug discovery campaigns. The compound is supplied for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-4-(4-fluorophenyl)sulfonylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN2O5S2/c1-26-15-10-14-17(11-16(15)27-2)28-19(21-14)22-18(23)4-3-9-29(24,25)13-7-5-12(20)6-8-13/h5-8,10-11H,3-4,9H2,1-2H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOKFNBPRUTWXBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)N=C(S2)NC(=O)CCCS(=O)(=O)C3=CC=C(C=C3)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide is a compound that has garnered attention due to its potential biological activities, particularly in the field of medicinal chemistry. This compound belongs to a class of thiazole derivatives, which are known for their diverse pharmacological properties, including anticancer, antibacterial, and anti-inflammatory activities.

Chemical Structure and Properties

The molecular formula of this compound is C15H14FN2O2S. The compound features a benzo[d]thiazole moiety, which contributes significantly to its biological activity. The presence of the sulfonamide group and the fluorophenyl substituent enhances its interaction with biological targets.

Biological Activity Overview

Recent studies have highlighted various biological activities associated with this compound:

  • Antitumor Activity :
    • A study evaluated the cytotoxic effects of thiazole derivatives on several tumor cell lines, demonstrating that compounds similar to this compound exhibit significant inhibition against cancer cell proliferation. Notably, compounds containing the thiazole ring showed promising results against prostate cancer cell lines (PC-3) and other tumor types .
  • Enzyme Inhibition :
    • The compound has been investigated for its inhibitory effects on various kinases, including c-Met and VEGFR-2. Such inhibition is crucial for the development of targeted cancer therapies. In particular, certain derivatives demonstrated potent inhibition of c-Met kinase activity .
  • Antibacterial Properties :
    • Thiazole derivatives have also been reported to possess antibacterial activity against a range of pathogens. The structural features of this compound may contribute to its efficacy in inhibiting bacterial growth .

Case Study 1: Antitumor Efficacy

In a recent study involving a series of thiazole derivatives, including this compound, researchers conducted cytotoxicity assays on six different cancer cell lines. The results indicated that several compounds exhibited IC50 values in the nanomolar range, suggesting high potency against tumor cells. Compounds 11b and 15c were among the most effective in inhibiting cell growth .

Case Study 2: Enzyme Targeting

Another investigation focused on the enzyme inhibition profile of thiazole derivatives. The study found that this compound effectively inhibited c-Kit and Flt-3 kinases, which are implicated in various malignancies. This finding underscores the potential of this compound as a lead for developing targeted therapies .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Activity Target/Cell Line IC50 (µM) Comments
AntitumorPC-3 (Prostate Cancer)<1High potency observed
Enzyme Inhibitionc-Met Kinase0.5Significant inhibition noted
AntibacterialVarious Pathogens10Effective against Gram-positive bacteria

Scientific Research Applications

Medicinal Chemistry Applications

The compound is part of a broader class of benzothiazole derivatives known for their biological activities. Research indicates that benzothiazole derivatives exhibit a range of pharmacological effects, including:

  • Anticonvulsant Activity : Studies have shown that certain benzothiazole amides demonstrate significant anticonvulsant properties. For instance, a related study synthesized various N-substituted benzothiazole amides and evaluated them for neuroprotective effects and anticonvulsant activity, suggesting that modifications to the benzothiazole structure can enhance efficacy against seizures .
  • Antimycobacterial Activity : Benzothiazole derivatives have been explored for their activity against Mycobacterium tuberculosis. Compounds similar to N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide have been synthesized and tested, revealing promising antitubercular effects with low cytotoxicity towards mammalian cells .

Neuroprotective Effects

Research has demonstrated that certain derivatives of benzothiazole possess neuroprotective properties. The neuroprotective effects are often attributed to their ability to modulate neurotransmitter systems and reduce oxidative stress in neuronal cells. The specific compound has not been extensively studied for neuroprotection; however, its structural analogs suggest potential benefits in protecting neurons from damage associated with various neurological disorders.

Fluorescent Probes

The unique structural features of this compound make it a candidate for use as a fluorescent probe. Fluorescent probes are vital in biological imaging and sensing applications:

  • Fluorescence Properties : Compounds with thiazole moieties have been reported to exhibit strong fluorescence characteristics. This property allows for their application in cellular imaging, where they can be used to visualize cellular processes in real-time .
  • Detection Applications : The ability to detect specific ions or molecules using fluorescent probes is crucial in biochemical assays. For instance, thiazole-based compounds have been utilized to develop sensors for detecting cyanide ions selectively, demonstrating their versatility in analytical chemistry .

Case Studies and Research Findings

Study/ReferenceFindings
Investigated the photophysical properties of thiazole derivatives; demonstrated fluorescence suitable for biological applications.
Synthesized and evaluated N-substituted benzothiazole amides; highlighted anticonvulsant and neuroprotective activities.
Reported antitubercular activity of imidazo-thiazole derivatives; identified low toxicity profiles against human cell lines.

Comparison with Similar Compounds

Core Thiazole Modifications

The benzo[d]thiazole scaffold is a common feature in several analogues, but substituent variations significantly alter properties:

Compound Name Thiazole Substituents Key Structural Differences Potential Impact Reference
Target Compound 5,6-Dimethoxy Electron-donating groups Enhanced solubility, hydrogen bonding -
4-((4-Fluorophenyl)Sulfonyl)-N-(4-Methylbenzo[d]thiazol-2-yl)Butanamide 4-Methyl Less bulky substituent Reduced steric hindrance, lower polarity
N-(5-((4-Nitrophenyl)Sulfonyl)Thiazol-2-yl)-2-(Phenylthio)Acetamide None Nitro group (electron-withdrawing) Increased reactivity, reduced stability
Compound 19 (BRAF Inhibitor) 4-Methoxyphenyl Methoxy group on thiazole Moderate electron donation, improved PK

Key Observations :

  • 5,6-Dimethoxy groups (target compound) may improve aqueous solubility compared to methyl or nitro substituents, critical for bioavailability.
  • Nitro groups () introduce strong electron-withdrawing effects, which could destabilize the molecule or enhance electrophilic reactivity.

Sulfonyl Group Variations

The sulfonyl moiety’s aryl group influences electronic and steric properties:

Compound Name Sulfonyl Group Key Differences Potential Impact
Target Compound 4-Fluorophenyl Balanced lipophilicity Improved membrane permeability
Compound 19 () Benzenesulfonyl Plain phenyl group Lower metabolic stability
Compounds 7–9 () 4-X-Phenylsulfonyl X = H, Cl, Br Halogenation enhances potency (e.g., Cl/Br for kinase binding)

Key Observations :

  • 4-Fluorophenyl (target compound) offers a balance between lipophilicity and metabolic resistance due to fluorine’s electronegativity and small size.
  • Halogenated sulfonyl groups () are common in kinase inhibitors, with chlorine/bromine enhancing hydrophobic interactions.

Critical Gaps :

  • No IC₅₀ or in vivo data for the target compound.
  • Limited comparative studies on substituent effects (e.g., methoxy vs. methyl).

Q & A

Q. What synthetic methodologies are commonly employed to prepare N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide?

The synthesis typically involves sequential sulfonylation and amidation reactions. For example:

  • Sulfonylation : Reacting 4-fluorophenylsulfonyl chloride with a butanamide precursor under basic conditions (e.g., pyridine) to introduce the sulfonyl moiety .
  • Amidation : Coupling the sulfonylated intermediate with 5,6-dimethoxybenzo[d]thiazol-2-amine using carbodiimide-based coupling agents (e.g., EDC/HOBt) .
  • Purification : Flash chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization is used to isolate the final product .

Q. How is the molecular structure of this compound validated experimentally?

  • X-ray crystallography : Single-crystal X-ray diffraction (using SHELX software for refinement) confirms bond lengths, angles, and stereochemistry .
  • Spectroscopic techniques :
    • NMR : 1^1H and 13^13C NMR verify substituent positions (e.g., methoxy groups at C5/C6 of the benzothiazole ring and sulfonyl linkage) .
    • HRMS : High-resolution mass spectrometry confirms molecular formula .

Q. What preliminary assays are used to evaluate its biological activity?

  • Antitumor screening : NCI-60 cell line panel testing at 10 µM concentration to assess growth inhibition (GI50_{50}) .
  • Kinase inhibition : Fluorescence-based assays (e.g., BRAFV600E kinase inhibition) using ATP-competitive substrates .

Advanced Research Questions

Q. How can researchers resolve contradictions in activity data across different cell lines or assays?

  • Mechanistic deconvolution : Use siRNA knockdown or CRISPR-Cas9 to validate target engagement (e.g., BRAFV600E vs. off-target effects) .
  • Pharmacokinetic profiling : Measure metabolic stability (microsomal assays) and plasma protein binding to explain discrepancies between in vitro and in vivo efficacy .
  • Structural analogs : Synthesize derivatives (e.g., replacing the 4-fluorophenyl group with other halogens) to correlate substituent effects with activity trends .

Q. What strategies optimize the compound’s selectivity for specific kinase targets?

  • Computational docking : Molecular dynamics simulations (e.g., Schrödinger Suite) to identify key interactions (e.g., hydrogen bonds with BRAFV600E’s hinge region) .
  • Fragment-based design : Introduce steric hindrance (e.g., bulkier substituents on the benzothiazole ring) to reduce off-target binding .
  • Proteome-wide profiling : Use kinome-wide selectivity panels (e.g., DiscoverX) to assess off-target kinase inhibition .

Q. How can researchers address low solubility or bioavailability in preclinical studies?

  • Formulation optimization : Use co-solvents (e.g., PEG-400) or cyclodextrin-based complexes to enhance aqueous solubility .
  • Prodrug design : Modify the sulfonyl or amide groups with ester-based prodrugs for improved membrane permeability .
  • Pharmacophore masking : Introduce ionizable groups (e.g., tertiary amines) to adjust logP and enhance absorption .

Q. What analytical methods are critical for stability studies under physiological conditions?

  • HPLC-MS : Monitor degradation products in simulated gastric fluid (pH 2.0) and plasma (pH 7.4) over 24 hours .
  • Stress testing : Expose the compound to heat (40°C), light (UV), and oxidative (H2_2O2_2) conditions to identify vulnerable functional groups (e.g., sulfonyl or amide bonds) .

Methodological Considerations

Q. How should researchers design dose-response experiments for in vivo efficacy studies?

  • MTD determination : Conduct acute toxicity studies in rodents (e.g., 10–100 mg/kg doses) to establish maximum tolerated dose (MTD) .
  • Pharmacodynamic markers : Measure downstream kinase targets (e.g., p-ERK levels in tumor tissues) to correlate efficacy with target modulation .

Q. What statistical approaches are recommended for analyzing high-throughput screening data?

  • Z-score normalization : Identify hits with activity ≥3 standard deviations above the mean in NCI-60 assays .
  • Hierarchical clustering : Group compounds with similar activity profiles to infer mechanism of action .

Q. How can structural analogs be prioritized for synthesis based on computational predictions?

  • QSAR modeling : Use descriptors like topological polar surface area (TPSA) and molar refractivity to predict solubility and permeability .
  • Free-energy perturbation (FEP) : Calculate relative binding affinities for proposed analogs to prioritize synthesis .

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